molecular formula C12H13NO B13221984 2-(Propan-2-yl)-1,4-dihydroquinolin-4-one

2-(Propan-2-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B13221984
M. Wt: 187.24 g/mol
InChI Key: QHIDYVQYQPHDAY-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,4-dihydroquinolin-4-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and aromatization, to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

2-(Propan-2-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    2-Methylquinoline: A similar compound with a methyl group at the 2-position.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.

Uniqueness

2-(Propan-2-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can lead to different applications and properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13-11/h3-8H,1-2H3,(H,13,14)

InChI Key

QHIDYVQYQPHDAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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